3-(3-Iodopropyl)pyridine Hydrochloride
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Overview
Description
3-(3-Iodopropyl)pyridine Hydrochloride is an organic compound with the molecular formula C(8)H({11})ClIN. It is a derivative of pyridine, where the pyridine ring is substituted with a 3-iodopropyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodopropyl)pyridine Hydrochloride typically involves the reaction of pyridine with 1,3-diiodopropane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the substitution reaction, resulting in the formation of 3-(3-Iodopropyl)pyridine. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve crystallization or recrystallization techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodopropyl)pyridine Hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The iodine atom in the 3-iodopropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 3-(3-propyl)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include 3-(3-azidopropyl)pyridine, 3-(3-thiopropyl)pyridine, and 3-(3-alkoxypropyl)pyridine.
Oxidation: The major product is 3-(3-iodopropyl)pyridine N-oxide.
Reduction: The major product is 3-(3-propyl)pyridine.
Scientific Research Applications
3-(3-Iodopropyl)pyridine Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-(3-Iodopropyl)pyridine Hydrochloride exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular function. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions.
Comparison with Similar Compounds
3-(3-Iodopropyl)pyridine Hydrochloride can be compared with other similar compounds, such as:
3-(3-Bromopropyl)pyridine Hydrochloride: Similar in structure but with a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions.
3-(3-Chloropropyl)pyridine Hydrochloride: Contains a chlorine atom, making it even less reactive than the bromine and iodine analogs.
3-(3-Fluoropropyl)pyridine Hydrochloride: The fluorine atom makes it the least reactive in nucleophilic substitution but can be useful in specific applications where stability is required.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various chemical and biological applications.
Properties
IUPAC Name |
3-(3-iodopropyl)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZBQOLOVAAFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCI.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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